Ibogaine (12-methoxyibogamine) is a naturally occurring indole alkaloid extracted from the root bark of the Tabernanthe iboga shrub, native to West Central Africa. [, , , , , ] Indigenous cultures have used ibogaine for centuries in spiritual and healing ceremonies. [, ] In the realm of scientific research, ibogaine has garnered significant attention for its purported anti-addictive and antidepressant properties. [, , , , , , , ]
Ibogaine exhibits a complex pharmacological profile, interacting with a diverse range of neurotransmitter systems. [, , , , ] It demonstrates micromolar affinity for N-methyl-D-aspartate (NMDA), κ-opioid, µ-opioid, and sigma-2 receptors. [, ] Additionally, ibogaine interacts with acetylcholine, serotonin, and dopamine systems, influencing neurotransmitter release and reuptake. [, , , ] Ibogaine's primary metabolite, noribogaine (12-hydroxyibogamine), formed through CYP2D6-mediated O-demethylation, also contributes to its overall pharmacological profile. [, , , , , , ]
Ibogaine exhibits rapid absorption and extensive metabolism to noribogaine. [, , , , ] Noribogaine persists in the bloodstream for a longer duration than ibogaine, reaching clinically relevant concentrations for several days. [, , ] CYP2D6 polymorphisms significantly influence the pharmacokinetics of both ibogaine and noribogaine. [, , ] Poor metabolizers display higher ibogaine concentrations and lower noribogaine concentrations compared to extensive metabolizers. [] Drug efflux transporters, ABCB1 (P-gp) and ABCG2, limit ibogaine's oral availability and brain penetration, potentially influencing its effects in individuals with variations in transporter activity. []
Ibogaine has demonstrated neurotoxic effects in high doses, particularly in the cerebellum of rats. [, , ] The neurotoxicity is likely mediated by stimulation of the inferior olive, leading to excitotoxic effects on Purkinje cells. [] Notably, ibogaine-induced neurotoxicity in rats appears dose-dependent, with no signs of neurotoxicity observed at doses lower than 25 mg/kg intraperitoneal. [] Furthermore, mice administered high doses of ibogaine did not exhibit cerebellar damage, suggesting species-specific differences in susceptibility to neurotoxicity. [, ]
Ibogaine has been associated with cardiotoxic effects, including prolongation of the QT interval and ventricular tachyarrhythmias. [, , , ] The blockade of hERG potassium channels in the heart by ibogaine is thought to contribute to its cardiotoxicity, potentially leading to arrhythmias and sudden cardiac arrest. [] Pre-existing cardiovascular conditions appear to increase the risk of ibogaine-induced cardiotoxicity. [, ] Noribogaine may also pose a risk to cardiac functioning, potentially contributing to prolonged QT intervals. [, ]
Numerous anecdotal reports and preclinical studies in animal models suggest that ibogaine can decrease self-administration of opioids, cocaine, alcohol, and nicotine. [, , , , , , , , ] Ibogaine's ability to attenuate opioid withdrawal symptoms and drug cravings has garnered significant attention as a potential treatment for substance use disorders. [, , , , , ] The mechanisms underlying its anti-addictive properties are multifaceted and involve interactions with multiple neurotransmitter systems, including the modulation of dopamine release and GDNF expression in the ventral tegmental area (VTA). [, , , ]
Recent studies have shown that acute administration of ibogaine and noribogaine can induce antidepressant-like effects in rodent models. [] The observed antidepressant effects appear to be dose- and time-dependent. [] Further research is necessary to elucidate the specific mechanisms underlying these effects and their potential relevance to human subjects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: